molecular formula C15H23N3O8 B12393797 tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

Cat. No.: B12393797
M. Wt: 373.36 g/mol
InChI Key: ZGNPHMCMMGKKGO-WSVRWTTQSA-N
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Description

tert-Butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate typically involves the protection of functional groups, followed by coupling reactions. One common method involves the use of tert-butyl carbamate as a protecting group for amines, which can be introduced via a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can regenerate the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used in the study of nucleoside analogs and their interactions with enzymes and other biomolecules. Its structural similarity to natural nucleosides makes it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

Its ability to protect amine groups and its stability under physiological conditions make it a promising candidate for pharmaceutical research .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group can protect amine groups from unwanted reactions, allowing for selective modifications. The nucleoside analog portion of the molecule can interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a nucleoside analog. This dual functionality allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in biochemical research. Its stability and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C15H23N3O8

Molecular Weight

373.36 g/mol

IUPAC Name

tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

InChI

InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9?,10+,12-/m1/s1

InChI Key

ZGNPHMCMMGKKGO-WSVRWTTQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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